molecular formula C16H10F3NO B1325423 2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-49-1

2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone

Cat. No. B1325423
M. Wt: 289.25 g/mol
InChI Key: QXVIXSNBMFJLTK-UHFFFAOYSA-N
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Description

The compound “2-(2-Cyanophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl ring with a cyanide functional group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an acetophenone group (a phenyl ring with a carbonyl and a methyl group) .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like selective amidation, using catalysts such as AlMe3 .

Scientific Research Applications

Photochemistry and Crystal Structures

A study by Fu et al. (1998) explored the photochemistry and crystal structures of related α-adamantylacetophenones, highlighting short γH⋯O contacts permitting hydrogen abstraction in photochemical reactions. This research is indicative of the structural and photochemical properties that could be relevant to similar compounds like 2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone (Fu, T. Y., Scheffer, J., Trotter, J., & Yang, J., 1998).

Electrochemical Behavior

Liotier et al. (1995) studied the electrochemical behavior of 4-trifluoromethylacetophenone (TFMA) in various solutions, revealing insights into the hydration process and electroreduction of aromatic ketones, potentially relevant for the study of 2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone (Liotier, E., Mousset, G., & Mousty, C., 1995).

Catalysis and Synthesis

Mengxi Yang et al. (2018) described the synthesis and catalytic properties of tetraarylstibonium cations, which could provide a framework for understanding the reactivity and potential catalytic applications of 2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone in similar reactions (Yang, M., Pati, N., Bélanger‐Chabot, G., Hirai, M., & Gabbaï, F., 2018).

properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-11(6-8-14)15(21)9-12-3-1-2-4-13(12)10-20/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVIXSNBMFJLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642333
Record name 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone

CAS RN

898784-49-1
Record name 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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